InChI=1S/C14H22OSi/c1-7-12-8-10-13 (11-9-12)15-16 (5,6)14 (2,3)4/h7-11H,1H2,2-6H3
. The Canonical SMILES representation is CC (C) (C) [Si] (C) (C)OC1=CC=C (C=C1)C=C
.
p-(tert-Butyldimethylsiloxy)styrene is an organosilicon compound characterized by the molecular formula . This compound is a derivative of styrene, where the para position of the phenyl ring is substituted with a tert-butyldimethylsiloxy group. Its significance lies in its utility in organic synthesis, particularly for forming carbon-carbon bonds through various cross-coupling reactions. The compound is recognized for its role as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, as well as in the production of specialized polymers and materials with enhanced properties.
p-(tert-Butyldimethylsiloxy)styrene is classified as an organosilicon compound due to the presence of silicon in its structure. It is often sourced from chemical suppliers specializing in organic synthesis reagents. The compound can be synthesized through specific chemical reactions involving simpler precursors such as p-vinylphenol and tert-butyldimethylsilyl chloride, making it accessible for laboratory and industrial applications .
The synthesis of p-(tert-Butyldimethylsiloxy)styrene typically involves a two-step process:
In industrial settings, this synthesis follows similar principles but on a larger scale, utilizing controlled environments to maximize yield and purity. Rigorous purification processes are employed to meet industrial standards.
The molecular structure of p-(tert-Butyldimethylsiloxy)styrene features a phenyl ring with a vinyl group and a tert-butyldimethylsiloxy substituent at the para position. The presence of the bulky tert-butyldimethylsiloxy group provides steric protection, enhancing the stability of the molecule.
This structure contributes to its unique reactivity profile in organic synthesis.
p-(tert-Butyldimethylsiloxy)styrene participates in several key chemical reactions:
The mechanism by which p-(tert-Butyldimethylsiloxy)styrene exerts its effects primarily involves its participation in cross-coupling reactions. The tert-butyldimethylsiloxy group acts as a protecting group, stabilizing the molecule and allowing selective reactions at the vinyl group.
In palladium-catalyzed cross-coupling reactions:
These properties make p-(tert-Butyldimethylsiloxy)styrene suitable for various applications in organic synthesis.
p-(tert-Butyldimethylsiloxy)styrene serves multiple scientific uses:
The phenolic hydroxyl group in 4-vinylphenol presents significant synthetic challenges due to its acidic nature (pKa ~10) and nucleophilic reactivity, which can interfere with polymerization catalysts and chain propagation. Tert-butyldimethylsilyl (TBDMS) protection emerges as the gold standard for phenolic protection in styrenic monomers due to its exceptional balance of stability and deprotection characteristics:
Steric Shielding: The bulky tert-butyl group creates a protective microenvironment around the silicon-oxygen bond, sterically hindering nucleophilic attack while maintaining monomer polymerizability [2] [4]. This steric protection is approximately 10⁴ times more effective against hydrolysis compared to trimethylsilyl ethers.
Orthogonal Reactivity: TBDMS ethers demonstrate remarkable stability across diverse reaction conditions, including basic environments (pH 9 at RT), weak nucleophiles, and common organic transformations [2] [4]. This allows TBDMS-styrene to participate in reactions where the phenol would otherwise engage in unwanted side reactions.
Controlled Deprotection: The TBDMS group undergoes clean deprotection under mild fluoride conditions (e.g., TBAF in THF) via pentavalent silicon transition states, regenerating the phenolic functionality without damaging the polymer backbone [2] [5]. Recent advances demonstrate catalytic deprotection using dicationic ionic liquids or acetyl chloride/methanol systems that minimize byproduct formation [8].
Table 2: Performance Comparison of Hydroxyl Protection Methods for Styrene Monomers
Protection Method | Installation Conditions | Deprotection Conditions | Stability Profile | Side Reaction Risk |
---|---|---|---|---|
TBDMS ether | TBDMS-Cl, imidazole, DMF, RT | TBAF/THF or catalytic F⁻ | Excellent (base, weak acid) | Low (overprotection manageable) |
Acetyl ester | Ac₂O/pyridine | NaOH/MeOH | Moderate (base-sensitive) | Significant (transesterification) |
Tetrahydropyranyl | DHP, PTSA | Acidic hydrolysis | Good (base-stable) | Moderate (acid sensitivity) |
tert-Butoxy | Isobutylene, acid catalyst | Acidic cleavage | Excellent (base-stable) | High (Friedel-Crafts alkylation) |
The molecular architecture of TBDMS-styrene (C₁₄H₂₂OSi, MW 234.41 g/mol) integrates multiple functional elements essential for controlled polymerization behavior:
Electronic Modulation: The siloxy group (-OSiMe₂tBu) exhibits strong σ-donating character that electronically activates the vinyl group toward polymerization while simultaneously protecting the phenolic oxygen. This electron-donating effect lowers the vinyl group's LUMO energy, enhancing reactivity toward electrophilic initiators in cationic polymerization [1] [5].
Steric Tunability: The dimethyl-tert-butylsilyl moiety provides optimal steric bulk—sufficient to prevent side reactions during monomer storage and handling (density: 0.91-0.922 g/mL), yet moderate enough to avoid excessive steric hindrance during polymerization [1] [3]. The refractive index (1.5091 @ 20°C) serves as a useful purity indicator.
Thermal Stability: With a boiling point of 80°C at 0.075 mmHg, TBDMS-styrene maintains integrity under standard handling conditions (flash point: 111.3°C) [1] [3]. This thermal profile enables its use in elevated temperature polymerizations without significant deprotection.
The monomer is synthesized via a two-step sequence: First, magnesium-mediated coupling of p-bromostyrene with ethylene oxide yields 4-(2-hydroxyethyl)styrene. Subsequent silylation with TBDMS-Cl in DMF using imidazole (1:1.1:1.2 molar ratio) provides the protected monomer in >99% HPLC purity after vacuum distillation [5]. Canonical SMILES notation (CC(C)(C)Si(C)OC1=CC=C(C=C1)C=C) accurately represents this structural complexity [3].
Precision functionalization demands catalytic systems that balance reactivity with selectivity. TBDMS-styrene synthesis employs sophisticated catalytic approaches:
Nucleophilic Catalysis: Imidazole (2.5 eq relative to alcohol) serves dual roles: as base to scavenge HCl and as nucleophilic catalyst forming highly reactive N-silylimidazole intermediates. Recent studies reveal DMF solvent participates in catalytic activation by lowering the transition state energy through coordination [2] [4]. Optimal conditions achieve >95% conversion within 4 hours at 0-25°C.
Advanced Catalytic Systems: Proazaphosphatrane catalysts enable efficient silylation of sterically hindered phenols at 24-40°C in acetonitrile [2]. Tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyzes dehydrogenative silylation using silanes with H₂ as the sole byproduct, though less effective for bulky silanes [2].
Polymerization Catalysis: For controlled cationic polymerization, the capping-tuning methodology employs TiCl₄ in CH₃Cl/methylcyclohexane (50/50 v/v) at -80°C. Living polyisobutylene chain ends are capped with 1,1-diphenylethylene before initiating TBDMS-styrene polymerization, enabling near-quantitative block formation [5]. Anionic polymerization requires rigorous impurity exclusion using n-Bu₂Mg (30 eq relative to initiator) in THF at -40°C to prevent chain termination [7].
Table 3: Catalytic Systems for TBDMS-Styrene Synthesis and Polymerization
Process Stage | Catalyst System | Solvent | Temperature | Key Advantages |
---|---|---|---|---|
Silylation | Imidazole (2.5 eq) | DMF | 0°C → RT | High yield, commercial availability |
Silylation | Proazaphosphatrane | CH₃CN | 24-40°C | Handles steric hindrance |
Dehydrogenative Silylation | B(C₆F₅)₃ | Toluene | 60°C | H₂ byproduct only |
Cationic Block Copolymerization | TiCl₄/DiCumCl | CH₃Cl/MeCHX (50/50) | -80°C | Living characteristics |
Anionic Polymerization | s-BuLi/n-Bu₂Mg | THF | -40°C | Narrow Ð (1.05-1.06) |
Protecting group selection critically impacts polymerization behavior and deprotection efficiency. TBDMS and tert-butoxy represent dominant strategies with distinct characteristics:
Polymerization Compatibility: TBDMS-styrene undergoes both radical and anionic polymerization without cleavage, while tert-butoxystyrene suffers from Friedel-Crafts alkylation during cationic polymerization due to acid-catalyzed deprotection [5] [7]. The TBDMS group's stability against nucleophiles enables its use in anionic systems where tert-butoxy groups would undergo elimination.
Deprotection Kinetics: TBDMS ethers exhibit significantly faster deprotection kinetics (minutes with TBAF) compared to acid-catalyzed tert-butyl ether cleavage (hours with strong acids). Fluoride-mediated TBDMS cleavage follows a well-defined SN2-Si mechanism at silicon, while tert-butyl deprotection involves carbocation intermediates that can trigger backbone alkylation [2] [4].
Orthogonality Considerations: TBDMS demonstrates superior orthogonality with common protecting groups. It withstands conditions for acetal hydrolysis (pH 4, RT) and ester reduction (NaBH₄), while tolerating oxidizing agents (MnO₂, RCOOOH) that would degrade thioacetals or silyl enol ethers [2]. In contrast, tert-butoxy groups require strongly acidic deprotection conditions that compromise acid-sensitive functionalities.
Steric and Electronic Profiles: The TBDMS group (van der Waals volume ~150ų) creates less steric hindrance during polymerization than the tert-butoxy group (~130ų), but provides superior phenolic oxygen protection due to the polarized Si-O bond (bond energy: 452 kJ/mol) versus the C-O bond (358 kJ/mol) [4] [6].
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